1-(5-Fluoro-2-methylphenyl)hexan-1-one 1-(5-Fluoro-2-methylphenyl)hexan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13388387
InChI: InChI=1S/C13H17FO/c1-3-4-5-6-13(15)12-9-11(14)8-7-10(12)2/h7-9H,3-6H2,1-2H3
SMILES: CCCCCC(=O)C1=C(C=CC(=C1)F)C
Molecular Formula: C13H17FO
Molecular Weight: 208.27 g/mol

1-(5-Fluoro-2-methylphenyl)hexan-1-one

CAS No.:

Cat. No.: VC13388387

Molecular Formula: C13H17FO

Molecular Weight: 208.27 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Fluoro-2-methylphenyl)hexan-1-one -

Specification

Molecular Formula C13H17FO
Molecular Weight 208.27 g/mol
IUPAC Name 1-(5-fluoro-2-methylphenyl)hexan-1-one
Standard InChI InChI=1S/C13H17FO/c1-3-4-5-6-13(15)12-9-11(14)8-7-10(12)2/h7-9H,3-6H2,1-2H3
Standard InChI Key OURQOKKJMLVGLF-UHFFFAOYSA-N
SMILES CCCCCC(=O)C1=C(C=CC(=C1)F)C
Canonical SMILES CCCCCC(=O)C1=C(C=CC(=C1)F)C

Introduction

1-(5-Fluoro-2-methylphenyl)hexan-1-one is an organic compound characterized by a hexanone backbone with a fluoro-substituted phenyl group at the first position. Its molecular formula is C13H17FO, indicating it contains thirteen carbon atoms, seventeen hydrogen atoms, one fluorine atom, and one oxygen atom . This compound belongs to a class of substituted phenyl ketones, which are notable for their diverse chemical and biological properties.

Synthesis Methods

Several methods exist for synthesizing 1-(5-Fluoro-2-methylphenyl)hexan-1-one, often involving reactions between appropriate precursors such as fluorinated benzaldehydes or acetophenones with hexanoyl derivatives. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

1-(5-Fluoro-2-methylphenyl)hexan-1-one shares structural similarities with several other compounds, each with unique properties based on the position and type of substituents on the phenyl ring.

Compound NameStructural FeaturesUnique Aspects
1-(4-Fluoro-2-methylphenyl)hexan-1-oneSimilar hexanone backbone, different fluorine positionDifferent electronic properties due to fluorine location
1-(3-Fluoro-4-methylphenyl)hexan-1-oneFluorine at a different position on the phenyl ringMay exhibit different biological activities
1-(4-Chloro-2-methylphenyl)hexan-1-oneChlorine instead of fluorineDifferent reactivity patterns compared to fluorine
1-(4-Bromo-2-methylphenyl)hexan-1-oneBromine substituentAltered solubility and reactivity

Applications and Future Research

The applications of 1-(5-Fluoro-2-methylphenyl)hexan-1-one span various fields, including pharmaceuticals and materials science. Interaction studies involving this compound focus on its binding affinities with proteins and enzymes. Further research is necessary to fully understand how the specific positioning and type of substituents on the phenyl ring impact its properties and applications.

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